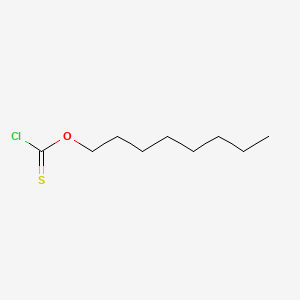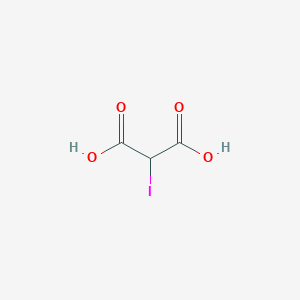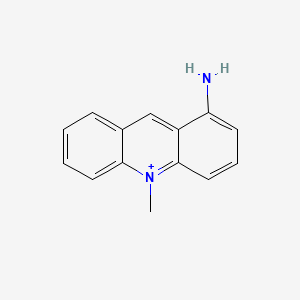![molecular formula C8H19NO2Si B14426679 4-{[(Trimethylsilyl)oxy]methyl}morpholine CAS No. 85413-82-7](/img/structure/B14426679.png)
4-{[(Trimethylsilyl)oxy]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Trimethylsilyl)oxy]methyl}morpholine is a chemical compound with the molecular formula C7H17NOSi. It is characterized by the presence of a morpholine ring substituted with a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the synthesis of deoxynucleosides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Trimethylsilyl)oxy]methyl}morpholine typically involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Trimethylsilyl)oxy]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-{[(Trimethylsilyl)oxy]methyl}morpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-{[(Trimethylsilyl)oxy]methyl}morpholine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can influence the reactivity and stability of the compound. The morpholine ring can participate in various chemical reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)morpholine: Similar in structure but lacks the oxy-methyl group.
4-(Trimethylsilyl)ethynyl morpholine: Contains an ethynyl group instead of an oxy-methyl group.
Uniqueness
4-{[(Trimethylsilyl)oxy]methyl}morpholine is unique due to the presence of both the trimethylsilyl and oxy-methyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
85413-82-7 |
|---|---|
Molekularformel |
C8H19NO2Si |
Molekulargewicht |
189.33 g/mol |
IUPAC-Name |
trimethyl(morpholin-4-ylmethoxy)silane |
InChI |
InChI=1S/C8H19NO2Si/c1-12(2,3)11-8-9-4-6-10-7-5-9/h4-8H2,1-3H3 |
InChI-Schlüssel |
NEAKHRNLQYOTBI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


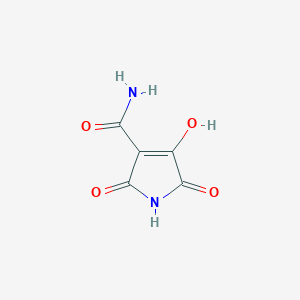
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
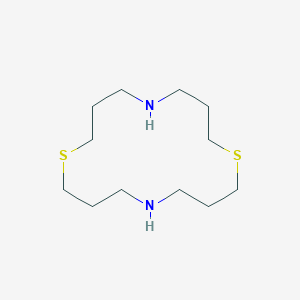
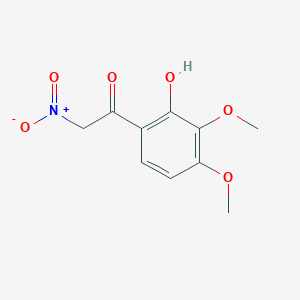

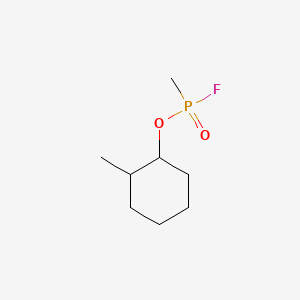
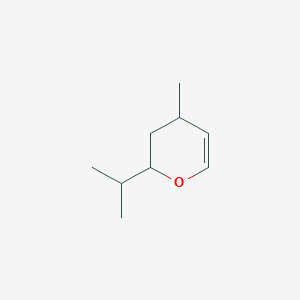
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)

